(3-Propoxyphenyl)methanamine
Overview
Description
“(3-Propoxyphenyl)methanamine” is a biochemical compound with the molecular formula C10H15NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3-Propoxyphenyl)methanamine” is represented by the InChI code1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3
. The molecular weight is 165.24 . Physical And Chemical Properties Analysis
“(3-Propoxyphenyl)methanamine” is a compound with a molecular weight of 165.24 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Organic Synthesis and Catalysis
- Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, a related compound, was synthesized and used in ruthenium(II) complexes as catalysts for transfer hydrogenation of acetophenone derivatives, achieving up to 99% conversion (Karabuğa et al., 2015).
- Asymmetric Friedel-Crafts Amidoalkylation : Dinuclear zinc complexes were used for the asymmetric Friedel-Crafts amidoalkylation of indoles with aryl aldimines, producing 3-indolyl methanamine derivatives in high yields and enantiomeric ratios (Wang et al., 2011).
2. Medicinal Chemistry and Drug Design
- Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and showed potential as anticonvulsant agents. Compounds including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine exhibited significant seizure protection (Pandey & Srivastava, 2011).
- Photocytotoxicity in Red Light : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displayed photocytotoxic properties, showing potential for use in targeted cancer therapy (Basu et al., 2014).
3. Material Science and Engineering
- Polymer Synthesis : A novel sulfonated diamine monomer, 3-(2′,4′-diaminophenoxy)propane sulfonic acid (DAPPS), was synthesized, leading to the development of sulfonated polyimide membranes with potential application in direct methanol fuel cells (Yin et al., 2003).
- CO2 Methanation : Studies on catalysts for the methanation of carbon dioxide, such as Ru/Al2O3 and Ni/Al2O3, indicate their potential in sustainable energy applications. Ru/Al2O3 showed excellent performance for CO2 methanation (Garbarino et al., 2015).
4. Analytical and Theoretical Chemistry
- Thermophysical Properties : Studies on the thermodynamic and thermophysical properties of organic nitrogen compounds, including methanamine, provide valuable data for various applications in chemistry and engineering (Chao et al., 1990).
Safety and Hazards
properties
IUPAC Name |
(3-propoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHOOAJILNNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427978 | |
Record name | 3-Propoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propoxyphenyl)methanamine | |
CAS RN |
37806-33-0 | |
Record name | 3-Propoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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